methyl 4-fluoro-3-hydroxybutanoate
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Overview
Description
Methyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3 It is a derivative of butanoic acid, featuring a fluorine atom at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 4-fluoro-3-oxobutanoate using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction step introduces the hydroxyl group at the third position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its high selectivity and environmentally friendly nature. Enzymes such as alcohol dehydrogenases or ketoreductases can be used to catalyze the reduction of 4-fluoro-3-oxobutanoate to the desired product under mild conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-fluoro-3-oxobutanoate.
Reduction: 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is used in the study of enzyme-catalyzed reactions, especially those involving alcohol dehydrogenases and ketoreductases.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the hydroxyl group at the third position can form hydrogen bonds with active site residues, facilitating the catalytic process. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-hydroxybutanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-fluoro-3-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-fluoro-3-oxobutanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
Methyl 4-fluoro-3-hydroxybutanoate is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group provides a site for further chemical modifications. This combination makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals .
Properties
CAS No. |
352-76-1 |
---|---|
Molecular Formula |
C5H9FO3 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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